molecular formula C21H21FN4O4S B2987567 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034428-30-1

3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2987567
CAS No.: 2034428-30-1
M. Wt: 444.48
InChI Key: JJUFJXWERPZUCA-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a 4-methyl-4H-1,2,4-triazole core linked to an azetidine ring via a sulfonyl bridge. Triazole derivatives are well-documented for their roles in medicinal chemistry, particularly as antifungal, anticancer, and anti-inflammatory agents . The presence of fluorine atoms and sulfonyl groups in this compound suggests enhanced metabolic stability and target-binding affinity compared to non-fluorinated or non-sulfonylated analogs .

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-12-26(13-19)20(27)10-5-15-3-2-4-18(11-15)30-17-8-6-16(22)7-9-17/h2-4,6-9,11,14,19H,5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUFJXWERPZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediates such as 4-fluorophenol and 4-methyl-4H-1,2,4-triazole. The reaction conditions often involve catalysts, specific temperatures, and pressure settings to ensure the desired product is formed efficiently. Industrial Production Methods

  • Industrial production of such complex compounds often involves automated and scalable processes. Techniques like continuous flow chemistry and advanced purification methods (e.g., crystallization, chromatography) are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be influenced by specific reagents and conditions. Common Reagents and Conditions

  • Common reagents for reactions involving this compound might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major Products

  • The reactions involving this compound can yield various products, depending on the conditions. For example, oxidation could introduce additional functional groups, while substitution reactions might replace specific atoms or groups within the molecule.

Scientific Research Applications

This compound finds applications across several scientific fields, including:

  • Chemistry: Studying reaction mechanisms, developing new synthetic pathways.

  • Biology: Investigating biochemical interactions, potential as a molecular probe.

  • Medicine: Exploring therapeutic potential, drug development.

  • Industry: Utilizing chemical properties for material science applications, manufacturing specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or DNA. The exact mechanism involves binding to specific sites, altering molecular conformations, and influencing biochemical pathways. Detailed studies often employ techniques like X-ray crystallography and molecular docking to elucidate these interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Core Structure Key Substituents/Modifications Potential Biological Implications
Target compound 4-Methyl-4H-1,2,4-triazole - Azetidine-sulfonyl group
- 4-Fluorophenoxy phenyl
- Propan-1-one backbone
Enhanced metabolic stability; potential kinase or enzyme inhibition due to sulfonyl/azetidine
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4H-1,2,4-triazole - Phenylsulfonyl group
- Difluorophenyl
- Thioether linkage
Antifungal activity (common in triazole-thioether derivatives)
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 1H-1,2,4-triazole - α,β-unsaturated ketone
- Difluorophenyl/fluorophenyl
Potential anticancer activity via Michael addition reactivity
3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one 1H-1,2,4-triazole-5(4H)-thione - Sulfanylidene group
- Furyl substituent
Antioxidant or antimicrobial properties (common in thione derivatives)
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 1H-1,2,4-triazole - Methoxy groups
- Propan-1-one backbone
CNS activity due to lipophilic methoxy groups

Functional Group Analysis

Azetidine-Sulfonyl Moiety

The sulfonyl group enhances polarity and may facilitate hydrogen bonding with enzyme active sites, a feature absent in thioether (e.g., ) or sulfanylidene (e.g., ) analogs.

Fluorinated Aromatic Systems

The 4-fluorophenoxy group increases lipophilicity and electron-withdrawing effects, promoting membrane permeability and resistance to oxidative metabolism. This contrasts with non-fluorinated analogs like the methoxy-substituted compound , which may exhibit reduced metabolic stability.

Triazole Core Modifications

Methylation at the N4 position may reduce off-target interactions compared to unsubstituted triazoles.

Hypothesized Pharmacological Profile

  • Antifungal Activity : Common in sulfonylated triazoles (e.g., ).
  • Kinase Inhibition : The azetidine-sulfonyl group may mimic ATP-binding motifs.
  • Improved Pharmacokinetics: Fluorine and sulfonyl groups likely enhance oral bioavailability and half-life compared to non-fluorinated or thione derivatives .

Biological Activity

The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C23H21F4N4O3S
  • Molecular Weight : 534.43 g/mol

Structural Features

The compound features:

  • A triazole ring , known for its bioactive properties.
  • A sulfonyl group , which often enhances solubility and biological activity.
  • A fluorophenoxy moiety , which may contribute to its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds containing triazole rings have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which are involved in lipid signaling pathways .
  • Antiproliferative Effects : Some derivatives have demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents .

In Vitro Studies

In vitro studies have highlighted the following findings:

  • The compound exhibited an IC50 value in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
  • Selectivity for specific targets, such as FAAH and NAAA, was noted, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

  • Anticancer Activity : In a study involving various synthesized triazole derivatives, one compound similar to the target exhibited an IC50 of 9.6 μM against human microvascular endothelial cells (HMEC-1), showcasing enhanced activity compared to other derivatives .
  • Anti-inflammatory Properties : Another study demonstrated that compounds with sulfonyl groups showed significant anti-inflammatory effects through the inhibition of specific pathways involved in inflammation .

Data Table of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
AntiproliferativeHMEC-19.6
FAAH InhibitionHuman FAAH25
NAAA InhibitionHuman NAAA0.655
Anti-inflammatoryVarious Inflammatory PathwaysNot specified

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